AZ-23 - 915720-21-7

AZ-23

Catalog Number: EVT-261569
CAS Number: 915720-21-7
Molecular Formula: C17H19ClFN7O
Molecular Weight: 391.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZ-23 is a potent, selective, and orally bioavailable inhibitor of the tropomyosin receptor kinase (Trk) pathway. [, ] This pathway is involved in various cellular processes, including cell growth, differentiation, survival, and potentially tumorigenesis. [, ] AZ-23 exhibits high affinity for Trk receptors, particularly TrkA and TrkB, and demonstrates significant inhibitory activity against these kinases at nanomolar concentrations. [, ] Due to its selectivity and potency, AZ-23 has emerged as a valuable tool in preclinical studies investigating the role of the Trk pathway in various diseases, including cancer and pain. [, ]

Nerve Growth Factor (NGF)

  • Compound Description: Nerve Growth Factor (NGF) is a neurotrophin that specifically binds to the Tropomyosin Receptor Kinase A (TRKA). This binding triggers downstream signaling pathways, impacting cell proliferation, differentiation, and survival in various cell types, including neuronal, epithelial, and epidermal cells. []
  • Relevance: NGF is the natural ligand for AZ-23's target, TRKA. Understanding NGF's interaction with TRKA is crucial for comprehending AZ-23's mechanism of action as a TRKA inhibitor. []

Dibutyryl Cyclic Adenosine Monophosphate (dBcAMP)

  • Compound Description: dBcAMP is a cell-permeable analog of cyclic AMP (cAMP) known to induce astrogliosis in cell cultures. Research suggests it might play a neuroprotective role in brain injury models by stimulating the production of Brain-Derived Neurotrophic Factor (BDNF). []
  • Relevance: In studies investigating dBcAMP's neuroprotective effects, AZ-23 was used as a BDNF receptor inhibitor to confirm BDNF's role in the observed neuroprotection. This suggests a potential interplay between the pathways targeted by AZ-23 (TRKA) and dBcAMP. []

Thiostrepton

  • Compound Description: Thiostrepton is an antibiotic, often found in veterinary topical medications, that has shown potential as a Forkhead box M1 (FOXM1) inhibitor. FOXM1 is a transcription factor involved in various cellular processes, including cell cycle progression, angiogenesis, and apoptosis, and its overexpression is observed in certain cancers. []
  • Relevance: While structurally unrelated to AZ-23, thiostrepton's investigation in a similar research context as AZ-23 highlights the exploration of various compounds for their potential anticancer activity through different mechanisms. []

4-Aminopyrazolylpyrimidine Derivatives

  • Compound Description: This class of compounds served as the starting point for developing AZ-23. Initial high-throughput screening identified promising hits within this chemotype for Trk kinase inhibition. []
  • Relevance: These derivatives represent the foundational chemical structure from which AZ-23 was developed. Understanding their structure-activity relationship was crucial in optimizing the potency and selectivity of AZ-23. []

Imidazo[4,5-b]pyridines and Purines

  • Compound Description: These represent two distinct, yet related, chemical scaffolds identified through scaffold hopping from the initial 4-aminopyrazolylpyrimidine series. Optimization of these scaffolds led to the identification of compounds with sub-nanomolar potencies against TrkA. []
  • Relevance: These scaffolds demonstrate the exploration of diverse chemical structures in the pursuit of potent and selective TRKA inhibitors. They represent alternative structural motifs that can effectively target the TRKA kinase, offering potential advantages or disadvantages compared to AZ-23. []

Alendronate

  • Compound Description: Alendronate is a bisphosphonate medication primarily used to treat osteoporosis and other bone diseases. It acts by inhibiting bone resorption. []
  • Relevance: In a study exploring a novel approach for treating metastatic bone cancer pain, alendronate was used in conjunction with AZ-23. Alendronate was incorporated into Mg/Al layered-double-hydroxide nanoshells alongside AZ-23. The rationale for this combination was based on alendronate's ability to neutralize pain-causing H+ ions and AZ-23's ability to inhibit neurogenesis driven by the TRKA pathway. []
Overview

AZ-23 is a novel compound that serves as a potent and selective inhibitor of the Trk kinase family, particularly targeting TrkA. It is built on a unique chemical scaffold designed to enhance its therapeutic efficacy. The compound has been characterized for its potential applications in clinical settings, particularly in the treatment of conditions associated with TrkA signaling pathways, such as certain types of cancer and neurodegenerative diseases.

Source and Classification

AZ-23 was developed through a medicinal chemistry program aimed at optimizing the potency and selectivity of Trk kinase inhibitors. The compound belongs to the class of small molecule inhibitors and is characterized by its specific interaction with the TrkA receptor, which is crucial for neuronal survival and differentiation. The development process involved extensive screening and optimization of lead compounds derived from the 4-aminopyrazolylpyrimidine chemistry class .

Synthesis Analysis

Methods

The synthesis of AZ-23 involves several key steps that are carefully controlled to ensure high purity and yield. The initial steps typically include the formation of the core scaffold followed by various functionalization reactions to introduce specific substituents that enhance biological activity.

Technical Details

The synthesis process may include:

  1. Formation of the Core Structure: This involves the reaction of starting materials under controlled conditions, often utilizing solvents and catalysts to facilitate the reaction.
  2. Functionalization: Specific groups are introduced to modify the pharmacokinetic properties of AZ-23, enhancing its selectivity for TrkA.
  3. Purification: Techniques such as column chromatography or recrystallization are employed to isolate AZ-23 from by-products and unreacted materials.

The detailed synthetic pathway has not been disclosed in the literature but typically follows standard organic synthesis protocols used in medicinal chemistry.

Molecular Structure Analysis

Structure

AZ-23's molecular structure can be characterized by its unique arrangement of atoms that confer its inhibitory properties. The exact structure includes various functional groups that interact specifically with the active site of TrkA, although precise structural data (such as X-ray crystallography or NMR data) has not been provided in available sources.

Data

Chemical Reactions Analysis

Reactions

AZ-23 undergoes specific chemical reactions that are integral to its function as a kinase inhibitor. These reactions primarily involve binding interactions with ATP and the TrkA receptor.

Technical Details

  1. Inhibition Kinetics: The inhibition constant (KiK_i) for AZ-23 against TrkA has been determined to be approximately 0.84 nanomolar, indicating a strong binding affinity .
  2. Cellular Assays: Various cellular assays have been conducted to evaluate the effectiveness of AZ-23 in inhibiting TrkA activity under physiological conditions.

These reactions highlight AZ-23's role in modulating kinase activity through competitive inhibition.

Mechanism of Action

Process

AZ-23 functions by competitively inhibiting TrkA kinase activity. By binding to the ATP-binding site on TrkA, it prevents substrate phosphorylation, thereby blocking downstream signaling pathways that promote cell survival and proliferation.

Data

The mechanism has been validated through various biochemical assays demonstrating reduced phosphorylation levels of downstream targets when cells are treated with AZ-23 compared to untreated controls .

Physical and Chemical Properties Analysis

Physical Properties

AZ-23 is expected to exhibit typical properties associated with small organic molecules, including solubility profiles that may vary based on functional group modifications. Specific melting point, boiling point, and solubility data have not been disclosed but would be essential for formulation considerations.

Chemical Properties

Applications

Scientific Uses

AZ-23 has significant potential applications in both research and clinical settings:

  1. Cancer Treatment: Due to its selective inhibition of TrkA, AZ-23 could be developed as a targeted therapy for cancers that exhibit aberrant Trk signaling.
  2. Neurodegenerative Diseases: Given its role in neuronal survival pathways, AZ-23 may also be explored for therapeutic use in conditions like neurotrophic factor-dependent diseases.

Properties

CAS Number

915720-21-7

Product Name

AZ-23

IUPAC Name

5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine

Molecular Formula

C17H19ClFN7O

Molecular Weight

391.8 g/mol

InChI

InChI=1S/C17H19ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-10H,1-3H3,(H3,21,22,23,24,25,26)/t10-/m0/s1

InChI Key

LBVKEEFIPBQIMD-JTQLQIEISA-N

SMILES

CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZ-23; AZ 23; AZ23; UNII-009OMI967N;

Canonical SMILES

CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)NC2=NC=C(C(=N2)NC3=CC(=NN3)OC(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.